molecular formula C5H8O3 B8184609 5-Hydroxydihydro-2H-pyran-3(4H)-one

5-Hydroxydihydro-2H-pyran-3(4H)-one

Cat. No.: B8184609
M. Wt: 116.11 g/mol
InChI Key: FCICKFJJQYJYBE-UHFFFAOYSA-N
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Description

5-Hydroxydihydro-2H-pyran-3(4H)-one is a chemical compound with the molecular formula C5H8O3 It is a derivative of dihydropyran, characterized by the presence of a hydroxyl group at the 5th position and a ketone group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxydihydro-2H-pyran-3(4H)-one typically involves the hydroxylation of dihydropyran derivatives. One common method is the oxidation of dihydropyran using oxidizing agents such as hydrogen peroxide in the presence of a catalyst. The reaction conditions often include mild temperatures and neutral pH to ensure selective hydroxylation at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the product. The use of environmentally friendly oxidizing agents and catalysts is also a focus in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxydihydro-2H-pyran-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the hydroxyl group to a carbonyl group, forming diketone derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in dihydroxy derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Transition metal catalysts such as palladium or platinum.

Major Products Formed

    Diketone Derivatives: Formed through oxidation.

    Dihydroxy Derivatives: Formed through reduction.

    Substituted Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

5-Hydroxydihydro-2H-pyran-3(4H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Hydroxydihydro-2H-pyran-3(4H)-one involves its interaction with various molecular targets. The hydroxyl and ketone groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dihydropyran: The parent compound without the hydroxyl and ketone groups.

    Hydroxydihydropyran: Compounds with hydroxyl groups at different positions.

    Diketodihydropyran: Compounds with two ketone groups.

Uniqueness

5-Hydroxydihydro-2H-pyran-3(4H)-one is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo selective chemical reactions makes it valuable in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

5-hydroxyoxan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c6-4-1-5(7)3-8-2-4/h4,6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCICKFJJQYJYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COCC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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